(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-3-pyrrolidinol with tert-butyl chloroformate and 3-methoxybenzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares structural similarities with ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate, including the presence of a tert-butyl group and a methoxybenzyl moiety.
tert-Butyl esters: These compounds also contain the tert-butyl group and are used in various synthetic applications.
Uniqueness
®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate is unique due to its specific combination of functional groups and its chiral nature, which can impart distinct biological activities and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVBYHCXGAADHA-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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